Azido-PEG7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

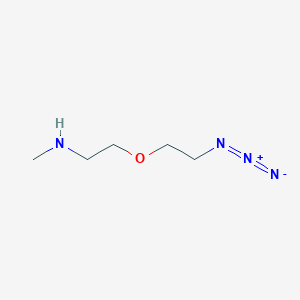

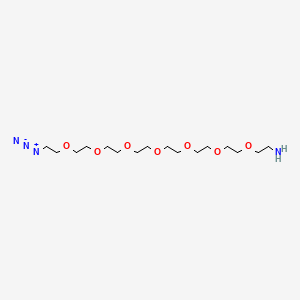

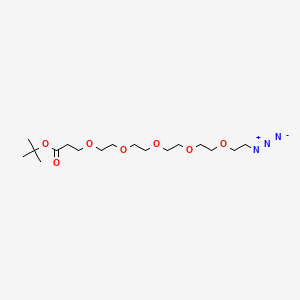

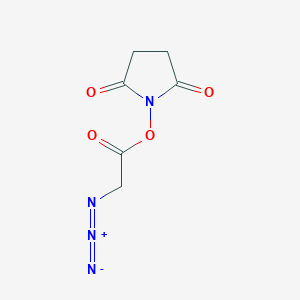

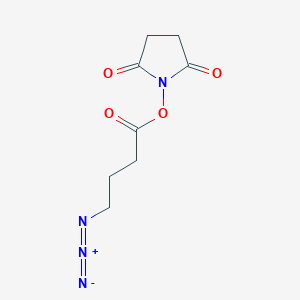

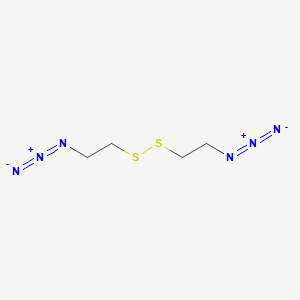

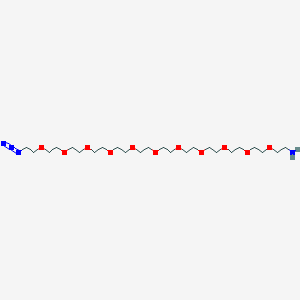

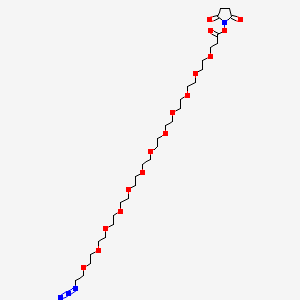

Azido-PEG7-amine, also known as Amino-PEG7-azide, consists of an amino (NH2) group and an azide (N3) group . It is a reagent grade compound used for research purposes . The azide group enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage, while the amine group is reactive with NHS active ester .

Synthesis Analysis

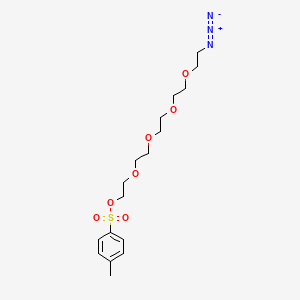

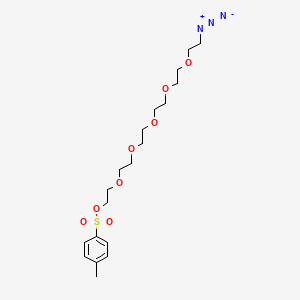

The synthesis of amines, such as Azido-PEG7-amine, can involve various reactions. One common method is the reduction of nitriles or amides and nitro compounds . Another involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

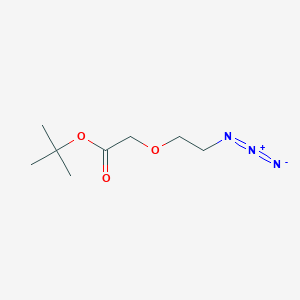

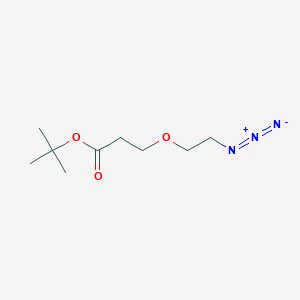

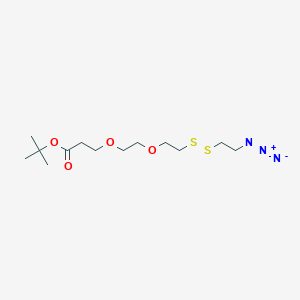

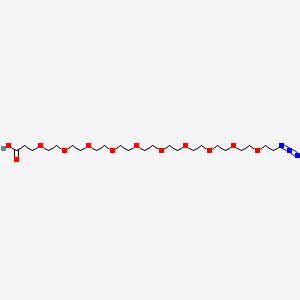

Azido-PEG7-amine has a molecular formula of C16H34N4O7 and a molecular weight of 394.47 . It consists of an azide function on one end of a single molecular weight dPEG spacer (28.8 Å) and a reactive group on the other end of the spacer .Chemical Reactions Analysis

Azido-PEG7-amine is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG7-amine is a liquid at 20°C . It should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .Applications De Recherche Scientifique

Click Chemistry

Azido-PEG7-amine is widely used in click chemistry . The azide group enables click chemistry with alkyne, BCN, DBCO to form a stable triazole linkage . This application is particularly useful in the field of drug discovery and development, where click chemistry is used to rapidly generate libraries of drug-like molecules for screening.

Bioconjugation

The amine group in Azido-PEG7-amine is reactive with NHS active ester . This makes it useful in bioconjugation reactions, where it can be used to attach various biomolecules to one another. This is particularly useful in the development of targeted drug delivery systems, where drugs can be conjugated to antibodies or other targeting molecules.

Synthesis of Antibody-Drug Conjugates (ADCs)

Azido-PEG7-amine is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs directly to cancer cells via antibodies, reducing the side effects associated with systemic administration of these drugs.

Improving Water Solubility

The dPEG® spacer in Azido-PEG7-amine is hydrophilic , which means it can improve the water solubility of the target molecule . This is particularly useful in drug development, where poor water solubility is a common issue that can limit the bioavailability of a drug.

Reducing Immunogenicity

The dPEG® spacer in Azido-PEG7-amine is non-immunogenic , which means it can reduce the immunogenicity of the target molecule . This is important in the development of biologics and other therapeutics, where reducing immunogenicity can improve the safety and efficacy of the drug.

Increasing Hydrodynamic Volume

The dPEG® spacer in Azido-PEG7-amine can increase the hydrodynamic volume of the target molecule . This can be useful in various applications, such as improving the stability of proteins or increasing the size of nanoparticles for drug delivery.

Mécanisme D'action

Target of Action

Azido-PEG7-amine is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of Azido-PEG7-amine are the molecules that it is designed to link together. These can include antibodies, drugs, and other bioactive molecules .

Mode of Action

Azido-PEG7-amine contains an azide group and an amine group . The azide group enables click chemistry with alkyne, BCN, DBCO to form a stable triazole linkage . The amine group is reactive with NHS active ester . This allows Azido-PEG7-amine to form strong covalent bonds with the molecules it is linking, ensuring the stability of the final product .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG7-amine is the click chemistry reaction . This reaction, which involves the azide group of Azido-PEG7-amine and an alkyne group on another molecule, results in the formation of a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for use in the synthesis of complex bioconjugates .

Pharmacokinetics

Azido-PEG7-amine is a polyethylene glycol (PEG) based compound . PEGylation, or the addition of PEG chains to molecules, is a common strategy used to improve the pharmacokinetic properties of bioactive molecules . PEGylation can increase solubility, reduce immunogenicity, and increase the hydrodynamic volume of the target molecule . These properties can enhance the bioavailability and stability of the linked molecules .

Result of Action

The result of Azido-PEG7-amine’s action is the formation of a stable, covalent bond between the molecules it is designed to link . This can result in the creation of ADCs or PROTACs with enhanced properties, such as increased stability, solubility, and reduced immunogenicity .

Action Environment

The action of Azido-PEG7-amine is influenced by several environmental factors. The click chemistry reaction it participates in requires specific conditions, such as the presence of a copper (I) or ruthenium catalyst . Additionally, the stability and efficacy of the final product can be influenced by factors such as temperature and pH .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXLNRXAFTBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG7-amine | |

CAS RN |

1333154-77-0 |

Source

|

| Record name | alpha-Amino-omega-azido octa(ethylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)